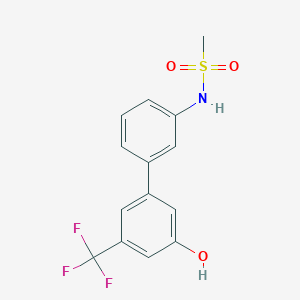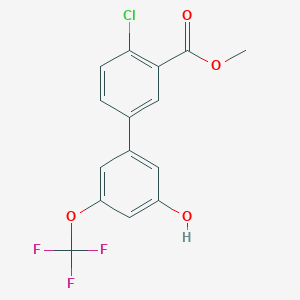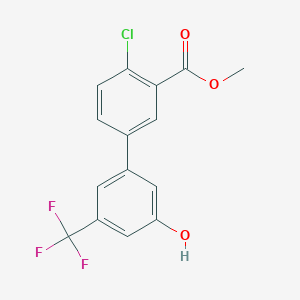
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% (5-MTFM) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. 5-MTFM is a white crystalline solid with a molecular weight of 463.39 g/mol and a melting point of 152-154 °C. It is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in enzyme-catalyzed reactions, and as a stabilizer for proteins.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound binds to proteins, forming a protective layer that prevents denaturation and degradation. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is thought to interact with enzymes, helping to facilitate the catalysis of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been found to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low toxicity, non-irritating nature, and its ability to stabilize proteins. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is relatively easy to synthesize and is readily available commercially. However, there are some limitations to using 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of strong acids and bases.
Future Directions
The potential future applications of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% are numerous. One potential application is in the development of new catalysts for organic synthesis. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% could be used as an additive to increase the stability of proteins in a variety of biological systems. Furthermore, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% could be used to develop new drugs or drug delivery systems. Finally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% could be used in the development of new materials, such as polymers or nanomaterials.
Synthesis Methods
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with trifluoromethylbenzene in the presence of a base. This reaction produces a mixture of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% and other byproducts, which can be separated by column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenol with trifluoromethylbenzene in the presence of an acid, as well as the reaction of 2-methoxy-5-trifluoromethylphenol with trifluoromethylbenzene in the presence of a Lewis acid.
Scientific Research Applications
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to produce a variety of compounds, including aldehydes, ketones, and esters. 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has also been used as a catalyst in enzyme-catalyzed reactions, such as the synthesis of pyridines, pyrimidines, and other heterocyclic compounds. Additionally, 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used as a stabilizer for proteins, helping to prevent denaturation and degradation.
properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c1-23-13-3-2-9(14(16,17)18)7-12(13)8-4-10(15(19,20)21)6-11(22)5-8/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURGJWJRFKWLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686758 |
Source


|
| Record name | 2'-Methoxy-5,5'-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-09-6 |
Source


|
| Record name | 2'-Methoxy-5,5'-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)

